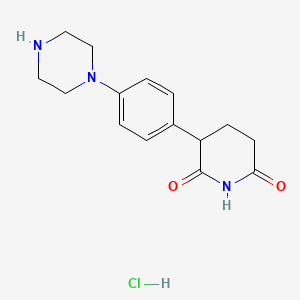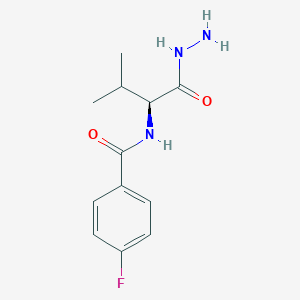
4-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide is an intriguing organic compound notable for its potential applications in various scientific research fields. Its structure consists of a benzamide core with a fluoro-substituent and a hydrazinocarbonyl group, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide typically involves the following steps:
Nucleophilic Substitution: : Fluorine is introduced to the benzamide core via a nucleophilic substitution reaction using a fluoro-precursor.
Hydrazine Derivatization:
Industrial Production Methods
Industrial-scale production of this compound could employ optimized versions of the aforementioned steps to enhance yield and purity. This might include high-throughput synthesis using automated reactors and the use of catalysts to accelerate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide can undergo various types of chemical reactions:
Oxidation: : Can be oxidized under specific conditions to yield various oxidative products.
Reduction: : This compound can be reduced, particularly at the hydrazinocarbonyl group, to form amine derivatives.
Substitution: : The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles for substitution: : Halides, amines.
Major Products
The major products of these reactions depend on the specific conditions but include fluorinated derivatives, amines, and other substituted benzamide compounds.
Aplicaciones Científicas De Investigación
4-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide finds applications across various research domains:
Chemistry: : Used as a building block in the synthesis of complex molecules due to its functional groups.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its pharmacological properties, possibly acting as a precursor or active ingredient in drug development.
Industry: : Utilized in the development of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action for 4-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide is based on its ability to interact with molecular targets through its fluoro and hydrazinocarbonyl groups. These interactions can modulate pathways involved in biological processes, making it a candidate for pharmaceutical research.
Comparación Con Compuestos Similares
4-Fluoro-N-((S)-2-amino-3-methyl-butyryl)-benzamide
N-(1-phenylethyl)-4-fluoro-benzamide
4-Fluoro-N-(1-methyl-2-phenylethyl)-benzamide
These compounds share structural similarities but differ in their functional groups and substitution patterns, which contribute to variations in their properties and applications.
Wouldn't have thought research chemicals could be this intriguing. Always fun to dive deep into the complexities, isn't it?
Propiedades
Fórmula molecular |
C12H16FN3O2 |
|---|---|
Peso molecular |
253.27 g/mol |
Nombre IUPAC |
4-fluoro-N-[(2S)-1-hydrazinyl-3-methyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C12H16FN3O2/c1-7(2)10(12(18)16-14)15-11(17)8-3-5-9(13)6-4-8/h3-7,10H,14H2,1-2H3,(H,15,17)(H,16,18)/t10-/m0/s1 |
Clave InChI |
GTVHJEXLDSJVRU-JTQLQIEISA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NN)NC(=O)C1=CC=C(C=C1)F |
SMILES canónico |
CC(C)C(C(=O)NN)NC(=O)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15362479.png)
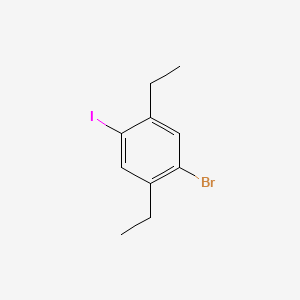
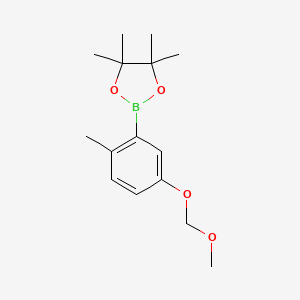
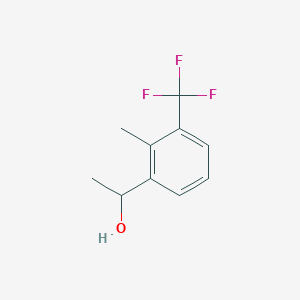
![5-Bromopyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B15362508.png)

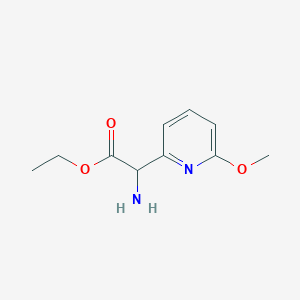
![[(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B15362528.png)
![(7S,8aR)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15362530.png)
![4-[2-(3-Fluorophenyl)-vinyl]pyridine](/img/structure/B15362534.png)
![2-[Tert-butyl(dimethyl)silyl]oxy-2-(5-fluoro-2-pyridyl)ethanol](/img/structure/B15362535.png)
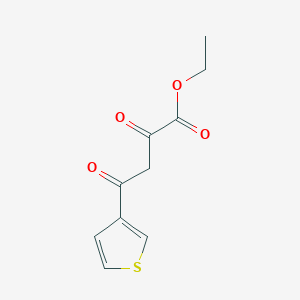
![Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B15362560.png)
